molecular formula C20H19BrN4O3S2 B3017613 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 391227-80-8

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide

Cat. No.: B3017613
CAS No.: 391227-80-8
M. Wt: 507.42
InChI Key: IWWPQKKNBSPNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide features a 1,3,4-thiadiazole core substituted at position 5 with a 4-bromophenyl group. At position 2, the thiadiazole is linked to a benzamide moiety bearing a piperidin-1-ylsulfonyl substituent at the para position. The bromophenyl group may enhance lipophilicity and receptor binding, while the sulfonamide-piperidine moiety could influence solubility and pharmacokinetics.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O3S2/c21-16-8-4-15(5-9-16)19-23-24-20(29-19)22-18(26)14-6-10-17(11-7-14)30(27,28)25-12-2-1-3-13-25/h4-11H,1-3,12-13H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWPQKKNBSPNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions. The bromophenyl group is introduced via electrophilic aromatic substitution reactions, often using bromine or bromine-containing reagents.

The piperidin-1-ylsulfonylbenzamide moiety is synthesized through sulfonylation reactions, where piperidine is reacted with sulfonyl chlorides in the presence of a base. The final step involves coupling the thiadiazole ring with the piperidin-1-ylsulfonylbenzamide moiety, typically using condensation reactions facilitated by coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide has been studied for its effectiveness against various bacterial strains. For instance, studies have demonstrated its potential in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound in antibiotic development .

Anticancer Properties
The compound's ability to interact with specific molecular targets makes it a candidate for anticancer drug development. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways related to growth and survival .

Agricultural Applications

Pesticidal Activity
Thiadiazole derivatives have shown promise as agrochemicals, particularly in pest management. The compound's structure allows it to act as an insecticide or acaricide, providing an effective means of controlling agricultural pests without harming beneficial organisms . Research has highlighted its efficacy against specific pests affecting crops such as rice and cucumbers .

Materials Science

Development of Functional Materials
this compound can serve as a building block for synthesizing novel materials with tailored properties. Its sulfonamide group can enhance solubility and stability in various solvents, making it suitable for applications in the development of polymers and coatings with specific functionalities .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of several thiadiazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .

Case Study 2: Agricultural Impact

Field trials conducted on the application of thiadiazole derivatives demonstrated a marked reduction in pest populations on cucumber crops treated with formulations containing this compound. The results suggested not only effective pest control but also minimal impact on non-target species .

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide is primarily related to its ability to interact with biological targets. The thiadiazole ring can mimic the structure of nucleic bases, allowing it to interfere with DNA replication and protein synthesis. This makes it effective against bacterial and cancer cells. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

2-Benzoylamino-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide ()
  • Structural Differences: The thiadiazole core is retained, but the benzamide is replaced with a benzoylamino ethanamide chain.
  • Crystal structure data (R factor = 0.109) indicates moderate stability, though the absence of a sulfonamide group reduces hydrogen-bonding capacity .
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide ()
  • Structural Differences : The bromophenyl group is replaced with a 4-chlorobenzylthio substituent, and the sulfonamide features dimethyl groups instead of piperidine.
  • Implications : The chloro substituent may reduce steric hindrance compared to bromine, while the thioether linkage (vs. direct aryl-thiadiazole bonding) could lower metabolic stability. The dimethylsulfamoyl group may enhance solubility but reduce basicity relative to the piperidine moiety .
N-(4-Bromophenyl)-4-({[5-(propionylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzamide ()
  • Structural Differences: A propionylamino group is attached to the thiadiazole, and a sulfanylmethyl bridge links the benzamide to the thiadiazole.
  • The propionylamino group could modulate electronic properties, affecting interactions with hydrophobic pockets .

Pharmacological and Physicochemical Properties

Halogen Effects
  • Bromine vs. Chlorine : Bromine’s larger atomic radius (e.g., in ’s 4-chlorobenzylthio derivative) may enhance van der Waals interactions in hydrophobic regions, improving target binding compared to chlorine .
  • Pyridazinone Agonists (): Bromophenyl-containing pyridazinones exhibit potent FPR2 agonism, suggesting the bromophenyl group in the target compound may similarly enhance receptor engagement .
Sulfonamide vs. Thioether Linkages
  • Sulfonamide Stability : The piperidin-1-ylsulfonyl group in the target compound likely improves metabolic stability compared to thioether-containing analogs (e.g., ’s compound 5j, melting point 138–140°C), which may be prone to oxidation .
Physical Properties
  • Melting Points : Thiadiazole derivatives with sulfonamide groups (e.g., ) often exhibit higher melting points (>150°C) due to hydrogen bonding, whereas thioether-linked compounds (e.g., ’s 5h, melting point 133–135°C) show lower thermal stability .

Structure-Activity Relationships (SAR)

  • Piperidine vs. Dimethylsulfamoyl : The piperidine group’s basicity may enhance membrane permeability compared to dimethylsulfamoyl, which could improve CNS penetration.
  • Bromophenyl Positioning : Direct attachment to the thiadiazole (as in the target compound) likely optimizes π-π stacking in receptor pockets compared to extended linkers (e.g., ) .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a thiadiazole ring, which is known for its pharmacological significance. The presence of a piperidine moiety enhances the lipophilicity and biological activity of the molecule.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-710.10Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at G2/M phase
4hMCF-73.21Enhanced antiproliferative activity

These findings indicate that structural modifications can significantly influence the anticancer efficacy of thiadiazole-based compounds .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies revealed moderate to strong activity against several bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak to Moderate
Staphylococcus aureusModerate

These results suggest that the sulfonamide moiety contributes to the antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound exhibits enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. The following table summarizes enzyme inhibition data:

CompoundEnzymeIC50 (µM)
7lAChE0.63 ± 0.001
7mUrease2.14 ± 0.003

These findings underscore the potential of this compound in treating conditions related to enzyme dysfunction .

The mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : Increased levels of pro-apoptotic proteins (Bax) and decreased anti-apoptotic proteins (Bcl-2) were observed in treated cancer cells.
  • Cell Cycle Arrest : The compound caused cell cycle arrest at specific phases (S and G2/M), indicating its potential as a chemotherapeutic agent.
  • Enzyme Inhibition : The inhibition of key enzymes involved in neurotransmission and metabolic processes suggests therapeutic applications in neurodegenerative diseases and metabolic disorders.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of thiadiazoles. The study found that specific substitutions on the piperidine ring significantly enhanced anticancer activity compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide, and what are the critical optimization steps?

  • Methodology : The compound can be synthesized via a multi-step approach:

Core thiadiazole formation : React 4-bromophenylcarboxylic acid hydrazide with carbon disulfide under basic conditions (e.g., KOH) to form 5-(4-bromophenyl)-1,3,4-thiadiazole-2-thiol .

Sulfonylation : Introduce the 4-piperidin-1-ylsulfonylbenzamide moiety by reacting the thiadiazole intermediate with 4-(chlorosulfonyl)benzoyl chloride, followed by piperidine substitution .

  • Optimization :

  • Control reaction temperature (<60°C) to avoid side reactions during sulfonylation.

  • Use anhydrous solvents (e.g., DMF) to prevent hydrolysis of reactive intermediates.

  • Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

    • Data : Typical yields range from 45–60% for the final step. Spectral confirmation includes:
  • IR : C=O stretch at ~1660 cm⁻¹ (amide), S=O stretch at ~1150 cm⁻¹ (sulfonyl).

  • ¹H NMR : Piperidine protons at δ 1.5–2.8 ppm (multiplet), aromatic protons at δ 7.3–8.1 ppm .

Q. How can structural characterization of this compound be rigorously validated?

  • Analytical Techniques :

  • Single-crystal X-ray diffraction : Resolve the 3D structure using SHELX software for bond-length validation (e.g., C-S bond in thiadiazole: ~1.68 Å) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., calculated m/z 507.0421; observed 507.0423) .
  • ¹³C NMR : Detect sulfonyl carbon at ~125 ppm and thiadiazole carbons at ~160–170 ppm .
    • Validation Criteria :
  • Match experimental vs. simulated powder X-ray diffraction patterns to confirm crystallinity.
  • Cross-validate spectral data with density functional theory (DFT)-calculated spectra .

Advanced Research Questions

Q. What experimental strategies can address contradictory cytotoxicity results in different cell lines for this compound?

  • Hypothesis-Driven Approach :

Mechanistic Profiling : Assess mitochondrial membrane potential (JC-1 assay) and caspase-3/7 activation to differentiate apoptotic vs. non-apoptotic cell death pathways .

Metabolic Stability : Evaluate compound stability in cell culture media (e.g., RPMI-1640 with 10% FBS) over 24–48 hours using LC-MS to rule out degradation artifacts .

  • Data Interpretation :

  • If IC₅₀ varies >10-fold between cell lines (e.g., 2.5 µM in HeLa vs. 28 µM in MCF-7), perform transcriptomic analysis (RNA-seq) to identify resistance markers (e.g., ABC transporters) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anti-tumor efficacy?

  • Key Modifications :

  • Thiadiazole substitution : Replace 4-bromophenyl with 4-fluorophenyl to enhance membrane permeability (logP reduction by ~0.5 units).
  • Sulfonyl group : Replace piperidine with morpholine to improve solubility (aqueous solubility increases from 0.8 µg/mL to 3.2 µg/mL) .
    • Biological Validation :
  • In vitro : Test derivatives against NCI-60 cancer cell panels to identify selectivity patterns.
  • In vivo : Use xenograft models (e.g., HT-29 colon cancer) with pharmacokinetic profiling (Cmax: ~1.2 µg/mL at 50 mg/kg dose) .

Q. What computational methods are effective in predicting the binding mode of this compound to biological targets?

  • Approach :

Molecular Docking : Use AutoDock Vina to model interactions with Aurora kinase A (PDB: 3UNH). Key residues: Lys162 (hydrogen bonding with sulfonyl group), Phe274 (π-π stacking with bromophenyl) .

MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å after equilibration) .

  • Validation :

  • Compare predicted binding affinities (ΔG: -9.2 kcal/mol) with experimental IC₅₀ values (r² >0.7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.